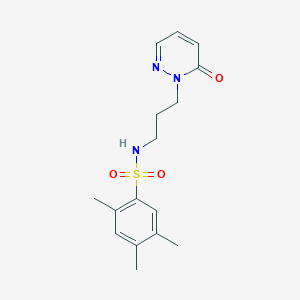

2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-12-10-14(3)15(11-13(12)2)23(21,22)18-8-5-9-19-16(20)6-4-7-17-19/h4,6-7,10-11,18H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVXJGRNDHKXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves the formation of the pyridazinone ring followed by sulfonylation and amidation reactions. The starting material, 2,4,5-trimethylbenzenesulfonyl chloride, undergoes reaction with 3-(6-oxopyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine. This reaction is usually carried out under inert atmosphere conditions, typically using an anhydrous solvent like dichloromethane at low temperatures (0°C to room temperature).

Industrial Production Methods

Industrial synthesis may utilize continuous flow reactors to optimize the yield and purity of the compound. Process intensification strategies including microwave-assisted synthesis or supercritical fluids might be employed to improve reaction efficiency and reduce processing times. Quality control is typically maintained via high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo several types of chemical reactions, including:

Oxidation: May be oxidized to form sulfone derivatives.

Reduction: Reduction reactions might target the sulfonamide group, potentially forming amine derivatives.

Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: Friedel-Crafts alkylation or acylation, generally requiring a Lewis acid catalyst such as aluminum chloride.

Major Products

Reactions may yield sulfone derivatives through oxidation, amines through reduction, and various substituted aromatic derivatives through substitution reactions.

Scientific Research Applications

Chemistry

Utilized as a precursor in the synthesis of more complex organic molecules.

Acts as a model compound to study the reactivity of sulfonamides and pyridazinones.

Biology

Potential use in the development of biologically active compounds, particularly those with antimicrobial or anticancer properties.

Medicine

Investigated as a potential lead compound in the design of drugs targeting specific enzymes or receptors.

Industry

Applications in the production of high-performance polymers and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is highly dependent on its functional context. In biological systems, it might interact with specific enzymes or receptors, inhibiting their activity or altering cellular signaling pathways. The sulfonamide group is known for its ability to mimic the structure of para-aminobenzoic acid, a trait leveraged in antimicrobial drug design. The pyridazinone moiety might contribute to binding specificity and affinity, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzyloxy-substituted pyridazinone sulfonamides, such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and 4-(3-((4-cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5c), synthesized in related studies . Below is a detailed comparison:

Table 1: Structural and Spectroscopic Comparison

Key Observations :

Structural Differences: The trimethylbenzenesulfonamide group in the target compound introduces steric bulk and lipophilicity compared to the simpler benzene sulfonamide in 5a and 5c. This may influence membrane permeability and target binding.

Synthetic Routes: Compounds like 5a/5c are synthesized via nucleophilic substitution between benzyl bromides and pyridazinone intermediates in DMF with K₂CO₃ . In contrast, the target compound likely requires alkylation of a pyridazinone with a propylamine-linked sulfonamide precursor.

Spectroscopic Trends: The benzyloxy/cyanobenzyloxy groups in 5a/5c produce distinct ¹H NMR signals (e.g., δ 5.35 for OCH₂) and ¹³C shifts for the ether linkage (δ ~67.56) .

Bioactivity Implications: The cyanobenzyl group in 5c introduces electron-withdrawing character, which may enhance binding to enzymes like carbonic anhydrases or kinases. The trimethyl substitution in the target compound could prioritize hydrophobic interactions over polar contacts.

Biological Activity

2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, identified by its CAS number 1105233-98-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, particularly focusing on antimicrobial properties and its interactions with various biological targets.

- Molecular Formula : CHNOS

- Molecular Weight : 335.4 g/mol

The compound exhibits biological activity primarily through its structural similarity to classical sulfonamides, which are known to inhibit dihydropteroate synthase (DHPS). This inhibition disrupts folate biosynthesis by competing with para-aminobenzoic acid (PABA), leading to impaired thymidine synthesis essential for DNA replication. Moreover, sulfonamides can interfere with peptidoglycan biosynthesis in bacteria by inhibiting enzymes such as MurB, MurD, and MurE .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Notably, it shows significant activity against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrate the compound's potential as a bactericidal agent.

Summary of Antimicrobial Findings

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Efficacy Description |

|---|---|---|---|

| Klebsiella pneumoniae | 1500 | 7500 | Moderate bactericidal activity |

| Pseudomonas aeruginosa | 1500 | 1500 | Strong bactericidal activity |

The data indicates that compounds derived from this sulfonamide structure can significantly inhibit biofilm formation, which is critical in treating persistent infections associated with these pathogens. Inhibition rates of up to 91.8% against P. aeruginosa were reported .

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized a series of compounds based on the benzenesulfonamide framework and evaluated their antimicrobial properties. The results showed that derivatives of the compound exhibited broad-spectrum activity against both bacterial and fungal strains .

- Biofilm Inhibition : In another investigation, the compound was tested for its ability to prevent biofilm formation in K. pneumoniae and P. aeruginosa. The results indicated significant reductions in biofilm biomass, suggesting a promising avenue for further drug development aimed at combating biofilm-associated infections .

Additional Biological Activities

Beyond antimicrobial effects, there is emerging evidence that sulfonamide derivatives may also exhibit anti-inflammatory properties by inhibiting phosphodiesterase enzymes (PDEs), particularly PDE4. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), resulting in anti-inflammatory effects beneficial in various pathological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.